molecular formula C9H15NOSi B8773398 3-Trimethylsilyloxyaniline CAS No. 36309-43-0

3-Trimethylsilyloxyaniline

Cat. No.: B8773398
CAS No.: 36309-43-0
M. Wt: 181.31 g/mol
InChI Key: GSYUIHQMZSVLBA-UHFFFAOYSA-N
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Description

3-Trimethylsilyloxyaniline is a silylated aniline derivative characterized by a hydroxyl group at the meta position of the aniline ring replaced by a trimethylsilyloxy (-OSi(CH₃)₃) moiety. This modification enhances steric bulk and alters electronic properties, making it valuable in organic synthesis as a protective group for hydroxyl functionalities or as an intermediate in pharmaceuticals and materials science.

Properties

CAS No.

36309-43-0

Molecular Formula

C9H15NOSi

Molecular Weight

181.31 g/mol

IUPAC Name

3-trimethylsilyloxyaniline

InChI

InChI=1S/C9H15NOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h4-7H,10H2,1-3H3

InChI Key

GSYUIHQMZSVLBA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=CC(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Trimethylsilyloxyaniline (hypothetical structure inferred from evidence) with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Application/Use
3-((Trimethylsilyl)ethynyl)aniline 110598-30-6 C₁₁H₁₅NSi 189.33 Ethynyl-TMS at meta position Building block in cross-coupling reactions, organic electronics
3-(Trifluoromethyl)-N-((trimethylsilyl)methyl)aniline - C₁₁H₁₆F₃NSi 253.34 Trifluoromethyl and TMS-methyl Intermediate in fluorinated drug synthesis
N-(3-(Trimethoxysilyl)propyl)aniline 3068-76-6 C₁₂H₂₁NO₃Si 255.39 Propyltrimethoxysilyl at amine Surface modification agent, adhesion promoter
3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline 832741-23-8 C₁₃H₁₀F₃N₂O₃ 298.22 Nitro and trifluoromethyl phenoxy High-performance polymer precursor
3-methoxy-2-methyl-6-(trifluoromethyl)aniline 2090792-20-2 C₉H₁₀F₃NO 205.18 Methoxy, methyl, trifluoromethyl Agrochemical research

Key Differences and Trends

Electronic Effects :

  • 3-((Trimethylsilyl)ethynyl)aniline introduces electron-withdrawing ethynyl-TMS groups, enhancing stability in oxidative cross-coupling reactions .
  • 3-(Trifluoromethyl)-N-((trimethylsilyl)methyl)aniline combines electron-withdrawing CF₃ and steric TMS groups, favoring regioselectivity in fluorinated compound synthesis .

Steric Hindrance :

  • N-(3-(Trimethoxysilyl)propyl)aniline features a flexible propyl chain with trimethoxy groups, optimizing surface adhesion in silane coupling agents .
  • This compound (hypothetical) would exhibit moderate steric bulk compared to ethynyl or propyl analogs, balancing reactivity and stability.

Applications :

  • Pharmaceuticals : CF₃-containing analogs (e.g., ) are prioritized in drug discovery due to metabolic stability .
  • Materials Science : Trimethoxysilyl derivatives (e.g., ) excel in polymer and composite functionalization .

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